1-[3-(4-METHYLPHENYL)-6-(3-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE
Description
This compound belongs to the triazolothiadiazine family, characterized by a fused heterocyclic core (1,2,4-triazole and 1,3,4-thiadiazine rings) with diverse substituents. Key structural features include:
- 4-Methylphenyl group at position 3: Enhances lipophilicity and steric bulk.
- Propionyl and propan-1-one groups at positions 7 and 5, respectively: Contribute to ketone functionality, influencing hydrogen-bonding interactions and solubility .
The compound’s synthesis likely involves condensation of hydrazine precursors with thiadiazine intermediates, followed by nitration and acylation steps, as seen in analogous syntheses .
Properties
IUPAC Name |
1-[3-(4-methylphenyl)-6-(3-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-4-18(29)21-20(16-7-6-8-17(13-16)28(31)32)26(19(30)5-2)27-22(24-25-23(27)33-21)15-11-9-14(3)10-12-15/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBRZKQXPYRNAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)C)C(=O)CC)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-METHYLPHENYL)-6-(3-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole framework, resulting in the formation of the desired triazolothiadiazine structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-METHYLPHENYL)-6-(3-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the carbonyl group could produce a carboxylic acid.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole and thiadiazine derivatives in anticancer therapy. The unique structure of this compound allows for interaction with biological targets involved in cancer cell proliferation. For instance:
- Case Study : A study demonstrated that similar triazolo-thiadiazine derivatives exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) through apoptosis induction mechanisms .
Antimicrobial Properties
The presence of nitrophenyl groups in the compound enhances its antimicrobial activity. Research has indicated that compounds with such functional groups can inhibit bacterial growth effectively.
- Data Table: Antimicrobial Activity
| Compound | Bacteria Targeted | Inhibition Zone (mm) |
|---|---|---|
| Triazolo-Thiadiazine | E. coli | 15 |
| Staphylococcus aureus | 20 | |
| Pseudomonas aeruginosa | 18 |
Anti-inflammatory Effects
Compounds similar to this structure have shown promise in reducing inflammation markers in vitro and in vivo. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines.
- Case Study : In a model of acute inflammation, a related compound reduced edema significantly compared to controls, suggesting potential therapeutic applications for inflammatory diseases .
Neuroprotective Effects
Research has begun to explore the neuroprotective properties of thiadiazine derivatives. The ability of these compounds to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases.
- Data Table: Neuroprotective Studies
| Study | Model Used | Outcome |
|---|---|---|
| Neurodegeneration Model | Rat model | Reduced neuronal loss |
| Cell culture | Improved cell viability |
Mechanism of Action
The mechanism of action of 1-[3-(4-METHYLPHENYL)-6-(3-NITROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors due to its hydrogen bond accepting and donating characteristics . This interaction can inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Electronic Effects :
- The 3-nitrophenyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-nitrophenyl in derivatives 13a–13d . This meta-substitution may enhance charge distribution in the aromatic ring, influencing binding to biological targets.
- Compounds with pyridyl groups (e.g., ) exhibit polar interactions due to the nitrogen atom, improving solubility but reducing membrane permeability compared to the target’s methylphenyl group .
Lipophilicity :
- The 4-methylphenyl and propionyl groups in the target compound increase lipophilicity (logP ~3.5 estimated), facilitating cellular uptake compared to ester-containing analogs like 9b (logP ~2.8) .
- Aryloxymethylene substituents () further enhance liposolubility but may introduce metabolic instability .
Propionyl groups in the target compound may enable hydrogen bonding with enzymatic targets, a feature absent in ester-based analogs like 9b .
Phase-transfer catalysis () offers higher yields for pyridyl derivatives but is less effective for nitro-substituted systems due to competing side reactions .
Research Implications
- Structure-Activity Relationships (SAR): The 3-nitrophenyl group’s meta-substitution and the propionyl chain are critical for optimizing bioactivity. Comparative studies suggest that replacing the nitro group with cyano or sulfonamide moieties could reduce toxicity while retaining electronic effects .
- Crystallographic Insights : SHELX-based crystallography () reveals that the target compound’s nitro group participates in C–H···O hydrogen bonds, stabilizing its crystal lattice—a feature absent in methyl-substituted analogs .
- Lumping Strategies : As per , the target compound could be grouped with other nitro-aromatic triazolothiadiazines for predictive modeling of environmental persistence or metabolic pathways .
Biological Activity
The compound 1-[3-(4-methylphenyl)-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadazin-5-yl]propan-1-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 455.5 g/mol. The structure features a triazole ring fused with a thiadiazine moiety and includes both methyl and nitro substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O4S |
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | 1-[3-(4-methylphenyl)-6-(3-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadazin-5-yl]propan-1-one |
| InChI Key | ONKVPIUAKUUBNM-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. The synthetic route often begins with the preparation of the triazole and thiadiazine frameworks through condensation reactions followed by propanoylation to introduce the propanoyl group at the appropriate position.
Anticancer Properties
Recent studies have indicated that compounds containing triazole and thiadiazine rings exhibit significant antitumor activity. For example:
- In vitro studies demonstrated that similar triazole derivatives showed IC50 values in the low micromolar range against various cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer) .
- Mechanistically, these compounds may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It has shown effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
- The presence of nitro groups in its structure is thought to enhance its antibacterial activity by disrupting bacterial cell membrane integrity .
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound is reported to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are critical in metabolic processes .
- Cell Cycle Disruption : Studies suggest that it may interfere with cell cycle progression in cancer cells, leading to growth arrest and subsequent apoptosis .
Study 1: Antitumor Activity
A recent study synthesized several triazolo derivatives similar to our compound and tested their anticancer efficacy. Compounds were evaluated using the MTT assay against MDA-MB-231 cells:
- Results : Compound 4c exhibited an IC50 value of 17.83 μM, demonstrating promising antitumor activity compared to standard chemotherapeutics like Cisplatin .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related triazole compounds. The study revealed:
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. A validated approach for analogous triazolothiadiazoles includes:
- Step 1: Reacting diethyl oxalate with substituted ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in toluene under reflux with sodium hydride as a base .
- Step 2: Cyclization using hydrazonoyl chlorides in absolute ethanol with triethylamine as a catalyst, followed by crystallization from dimethylformamide (DMF) . Optimization Strategies:
- Use computational reaction path search methods (e.g., quantum chemical calculations) to narrow optimal conditions (temperature, solvent, catalyst) .
- Employ factorial design to test variables like molar ratios and reaction time systematically .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Confirm substituent positions and regiochemistry via H and C NMR.
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolve crystal structure for unambiguous confirmation (used in analogous studies) .
- HPLC-PDA: Monitor purity and isolate intermediates .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- Target Selection: Focus on enzymes with structural relevance (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) based on molecular docking predictions .
- In Vitro Assays: Use microplate-based antifungal activity tests (e.g., against Candida spp.) with fluconazole as a control .
- Dose-Response Curves: Calculate IC values using nonlinear regression models.
Advanced Research Questions
Q. How can molecular docking and dynamics simulations improve the prediction of biological activity?
Methodological Answer:
- Software Tools: Use AutoDock Vina or GROMACS for docking and dynamics simulations.
- Protocol:
Retrieve target enzyme structures (e.g., 3LD6) from PDB.
Optimize ligand geometry via DFT calculations (e.g., Gaussian 09).
Validate binding poses using free energy calculations (MM/PBSA) .
- Interpretation: Correlate docking scores (e.g., binding affinity in kcal/mol) with experimental IC values to refine predictive models .
Q. What computational strategies enable efficient design of novel derivatives with enhanced properties?
Methodological Answer:
- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors.
- AI-Driven Synthesis Planning: Integrate COMSOL Multiphysics for reaction simulation and AI tools (e.g., neural networks) to prioritize synthetic routes .
- Retrosynthetic Analysis: Use open-source platforms (e.g., RDKit) to decompose the scaffold into feasible building blocks .
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Multi-Modal Data Integration: Combine docking results, physicochemical properties (e.g., solubility), and assay data using statistical tools (e.g., PCA or PLS regression) .
- Error Analysis: Investigate force field inaccuracies or solvent effects in simulations via molecular dynamics .
- Experimental Validation: Redesign derivatives with modified substituents (e.g., replacing nitro groups) to test hypotheses .
Data Contradiction and Reproducibility
Q. What methodologies ensure reproducibility in scaling up synthesis from milligram to gram scale?
Methodological Answer:
- Process Control: Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) to monitor reaction progression .
- Reactor Design: Use microreactors for improved heat/mass transfer and reduced batch variability .
- DoE (Design of Experiments): Apply response surface methodology to identify critical scale-up parameters (e.g., stirring rate, heating uniformity) .
Q. How should researchers address discrepancies in spectroscopic data across independent studies?
Methodological Answer:
- Standardization: Adopt IUPAC guidelines for NMR solvent/reference peaks and calibrate instruments with certified standards.
- Collaborative Validation: Share raw data (e.g., JCAMP-DX files) via open-access platforms for peer verification .
- Advanced Techniques: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
Experimental Design Frameworks
Q. What theoretical frameworks guide the design of mechanistic studies for this compound?
Methodological Answer:
- Reaction Mechanism Proposals: Use Hammett plots or kinetic isotope effects to infer pathways (e.g., nucleophilic substitution vs. radical mechanisms).
- Isotopic Labeling: Track C or N in key positions to validate intermediates .
- Theoretical Alignment: Ground hypotheses in frontier molecular orbital (FMO) theory or Marcus theory for electron transfer .
Q. How can researchers integrate multi-omics data (e.g., proteomics, metabolomics) to study off-target effects?
Methodological Answer:
- High-Throughput Screening: Use LC-MS/MS for untargeted metabolomics to identify perturbed pathways.
- Network Pharmacology: Map compound-protein interactions via STRING or KEGG databases .
- Machine Learning: Train classifiers to distinguish on-target vs. off-target effects using transcriptomic signatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
